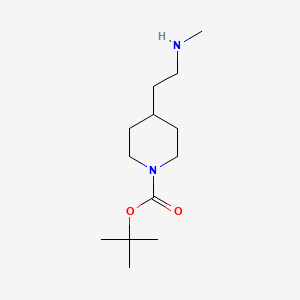

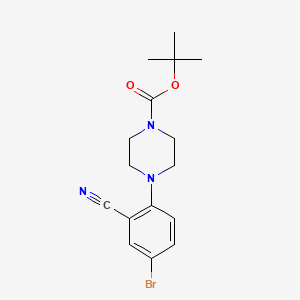

![molecular formula C11H19NO3 B592339 Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1147557-97-8](/img/structure/B592339.png)

Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

Vue d'ensemble

Description

Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is a chemical compound with the molecular formula C11H19NO3 . It has an average mass of 213.273 Da and a monoisotopic mass of 213.136490 Da . This compound is used as a reactant in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating .

Synthesis Analysis

The synthesis of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate can be achieved from tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . There are also efficient and scalable synthetic routes to the bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate .Molecular Structure Analysis

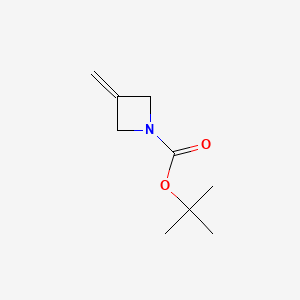

The molecular structure of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate consists of a spirocyclic system, which is a molecule containing two rings of which one atom is common .Chemical Reactions Analysis

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, is used as a reagent for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .Physical And Chemical Properties Analysis

Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate has a melting point of 127-129℃ and a predicted boiling point of 316.6±42.0 °C . It has a density of 1.17 and a predicted pKa of 14.84±0.20 . It is slightly soluble in DMSO and Methanol .Applications De Recherche Scientifique

Synthesis of Novel Compounds

This compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings. This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .

Expanding Drug-like Chemical Space

The compound is a structural surrogate for the piperazine ring. It provides the potential for expanding drug-like chemical space and diversity .

Development of New Pharmacophores

There is a need to identify novel, readily accessible synthetic templates as novel pharmacophores. This compound can serve as a novel pharmacophore .

Synthesis of Bifunctional Piperidine Surrogates

It’s remarkable that a corresponding bifunctional piperidine surrogate such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate had not been described in the literature at the time of this work .

Synthesis of CNS Penetrant CXCR2 Antagonists

Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is a reactant used in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating .

Preparation of γ-butyrolactone Derivative

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a closely related compound, is a reagent used for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .

Mécanisme D'action

Target of Action

Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is a reactant used in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists . The primary target of this compound is the CXCR2 receptor, which plays a crucial role in the inflammatory response and is implicated in various neurological conditions .

Mode of Action

The exact mode of action of Tert-butyl 6-hydroxy-2-azaspiro[3It is known to interact with the cxcr2 receptor, potentially modulating its activity and influencing the inflammatory response

Biochemical Pathways

The compound is involved in the modulation of the CXCR2 signaling pathway . This pathway plays a key role in the recruitment of leukocytes to the site of inflammation, and its modulation can have downstream effects on the inflammatory response .

Pharmacokinetics

The ADME properties of Tert-butyl 6-hydroxy-2-azaspiro[3It is known that the compound has a melting point of 127-129℃, a predicted boiling point of 3166±420 °C, and a density of 117 . It is slightly soluble in DMSO and Methanol . These properties may impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate’s action are likely related to its modulation of the CXCR2 signaling pathway . By interacting with this pathway, the compound could potentially influence the inflammatory response, which could have implications for the treatment of CNS demyelinating conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. For instance, the compound should be stored at a temperature between 2-8°C to maintain its stability . Additionally, the compound’s solubility in different solvents could impact its distribution within the body and its interaction with its target .

Safety and Hazards

The safety information available indicates that Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Orientations Futures

While specific future directions for Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate are not mentioned in the search results, its use in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists suggests potential applications in the treatment of CNS demyelinating conditions .

Propriétés

IUPAC Name |

tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-11(7-12)4-8(13)5-11/h8,13H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXXHZDEAZUQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680960 | |

| Record name | tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | |

CAS RN |

1147557-97-8 | |

| Record name | tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dimethylbicyclo[3,2,0]hepten-3-en-6-one](/img/no-structure.png)

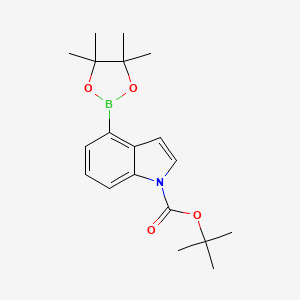

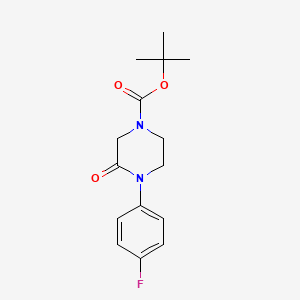

![Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B592259.png)

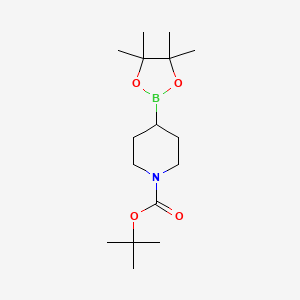

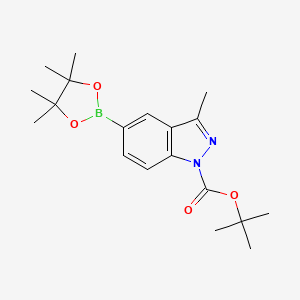

![tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B592260.png)